4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a methylbenzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
Mechanism of Action
Target of Action
The primary target of Boc-4-amino-3-methylbenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function . The compound’s tert-butoxycarbonyl (Boc) group is a protective group used in peptide synthesis, which can be removed under acidic conditions . This suggests that the compound may undergo changes in the body that could affect its interaction with its target .
Biochemical Pathways
Given its target, it may influence pathways related to cell growth and differentiation .
Pharmacokinetics
The compound’s solubility in methanol suggests it may be well-absorbed in the body. The presence of the Boc group could also impact its bioavailability, as this group can increase the lipophilicity of the compound, potentially enhancing its absorption and distribution .
Result of Action
Given its target, the compound may have effects on cell growth and differentiation
Action Environment
The action of Boc-4-amino-3-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, the compound’s stability may be affected by temperature and light . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The role of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid in biochemical reactions primarily stems from its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This makes it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry .
Molecular Mechanism
The molecular mechanism of action of this compound involves the protection of amines during chemical reactions. The Boc group prevents the amine from reacting with other functional groups in the molecule, allowing for selective reactions to occur elsewhere in the molecule .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is largely dependent on the conditions under which it is stored. It is recommended to store the compound in a sealed, dry environment at room temperature .
Metabolic Pathways
The Boc group is known to be removed under acidic conditions, which could potentially occur during metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability . These reactors allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, though these are less common for the Boc-protected form.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Depending on the substituent introduced, various substituted benzoic acids can be formed.
Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions, where protected amino acids are used to probe active sites.
Medicine: Utilized in the development of pharmaceuticals, where Boc-protected intermediates are key steps in the synthesis of active compounds.
Industry: Applied in the production of fine chemicals and materials, where precise control over functional groups is required.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but without the methyl group.
4-((tert-Butoxycarbonyl)amino)-2-methylbenzoic acid: Similar structure with the methyl group in a different position.
4-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a methyl group.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the benzoic acid ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSAXPXARPPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572725 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180976-94-7 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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